tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate
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Overview
Description
tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a bipyridine moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a series of condensation reactions involving pyridine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as sodium hydride.
Carbamate Formation: The final step involves the reaction of the bipyridine derivative with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Ethyl carbamate
- tert-Butyl ethyl ether
Uniqueness
tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is unique due to its bipyridine core, which imparts distinct chemical and biological properties. Compared to other carbamates, this compound exhibits enhanced stability and specific interactions with metal ions, making it valuable in coordination chemistry and medicinal research.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H25N3O2/c1-5-20(16(21)22-17(2,3)4)15-10-9-13(12-19-15)14-8-6-7-11-18-14/h9-10,12H,5-8,11H2,1-4H3 |
InChI Key |
MYIHWHZPTSNCID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C2=NCCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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